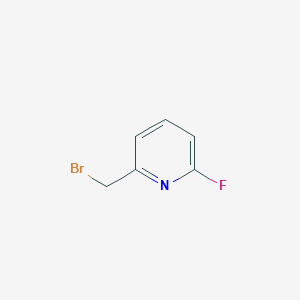

2-(Bromomethyl)-6-fluoropyridine

Description

Overview of Halogenated Pyridine (B92270) Derivatives in Chemical Research

Halogenated pyridines are a critical class of intermediates in the synthesis of a vast array of chemical compounds. nih.gov The introduction of a halogen atom onto the pyridine ring serves multiple purposes. It provides a reactive handle for subsequent chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitution (SNAr), thereby enabling the construction of more complex molecular architectures. nih.govresearchgate.net

These derivatives are indispensable building blocks for the creation of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netchemimpex.com In the pharmaceutical and agrochemical sectors, halopyridines are key for generating libraries of compounds for structure-activity relationship (SAR) studies, a crucial process in optimizing the efficacy and properties of a lead compound. nih.gov The unique electronic properties conferred by halogen substituents can also significantly influence the biological activity and metabolic stability of the final product. mdpi.com The development of selective methods for pyridine halogenation remains an active and vital area of research, highlighting the enduring importance of these intermediates. nih.govresearchgate.net

Strategic Importance of the Pyridine Core in Designed Molecular Architectures

The pyridine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry, found in thousands of existing and developmental drug candidates. rsc.orgnih.gov Its prevalence is due to a combination of unique chemical and physical properties that make it an ideal pharmacophore. openaccessjournals.com

Structurally, the nitrogen atom in the pyridine ring imparts polarity and the ability to act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.gov This feature significantly enhances the pharmacokinetic profile of drug molecules. nih.gov Replacing a carbon-based ring (like benzene) with a pyridine unit can improve metabolic stability, increase permeability, and resolve issues with protein binding. nih.govresearchgate.net The versatility of the pyridine scaffold allows for easy functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to achieve desired biological effects. nih.gov This structural motif is present in numerous natural products, including vitamins and alkaloids, as well as a wide range of FDA-approved drugs for treating diverse conditions. rsc.orgnih.gov

Positioning of 2-(Bromomethyl)-6-fluoropyridine within Advanced Synthetic Methodologies

This compound is a specialized heterocyclic building block that embodies the strategic advantages of both halogenation and the pyridine core. Its structure is bifunctional, featuring two distinct reactive sites that can be addressed with high selectivity.

The primary reactive site is the bromomethyl group (-CH₂Br). This group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of the fluoropyridyl motif onto a wide variety of molecules containing nucleophilic functional groups (e.g., amines, alcohols, thiols).

The second key feature is the fluorine atom at the 2-position of the pyridine ring. Fluorine's high electronegativity activates this position for nucleophilic aromatic substitution (SNAr) reactions. nih.gov Reactions of 2-fluoropyridine (B1216828) with nucleophiles are often significantly faster than those of their 2-chloro analogues, allowing for milder reaction conditions. nih.gov This dual reactivity makes this compound a highly valuable and versatile intermediate for constructing complex molecules, particularly in medicinal chemistry where the fluoropyridine moiety is sought for its favorable effects on bioactivity and metabolic profiles. acs.org

Chemical Profile and Synthesis

The utility of this compound is rooted in its specific chemical properties and the methods available for its synthesis.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 100202-78-6 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₆H₅BrFN chemicalbook.com |

| Molecular Weight | 190.01 g/mol chemicalbook.comsigmaaldrich.com |

| Physical Form | Solid, semi-solid, or liquid sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 208.8 ± 25.0 °C (Predicted) lookchem.com |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) lookchem.com |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C sigmaaldrich.comlookchem.com |

This table is based on predicted and reported data. Physical properties can vary based on purity and experimental conditions.

Synthesis and Reactivity

The synthesis of this compound is a critical process for its application as a building block. One documented laboratory-scale synthesis involves the bromination of a precursor, followed by purification. In a specific procedure, the reaction yields a mixture that includes the desired 2-bromomethyl-6-fluoropyridine along with a side product, 2-dibromomethyl-6-fluoropyridine. The target compound can be isolated with high purity (>96%) through fractional distillation, with its structure confirmed by NMR spectroscopy. prepchem.com

The reactivity of this compound is dominated by its two key functional groups:

The Bromomethyl Group: This benzylic-like bromide is highly susceptible to nucleophilic attack. It readily participates in SN2 reactions with a wide range of nucleophiles, providing a reliable method for alkylating substrates with the 6-fluoropyridin-2-yl)methyl moiety.

The 2-Fluoro Group: The fluorine atom significantly activates the C2 position of the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This allows for the displacement of the fluoride (B91410) ion by other nucleophiles, typically under conditions that are milder than those required for other halopyridines. nih.gov This reaction pathway is a powerful tool for creating diversely substituted pyridine derivatives, often late in a synthetic sequence. nih.gov The combination of these two reactive sites allows for stepwise, selective functionalization, making it a valuable tool in multi-step organic synthesis.

Properties

IUPAC Name |

2-(bromomethyl)-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYKBYXVMBDQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553828 | |

| Record name | 2-(Bromomethyl)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100202-78-6 | |

| Record name | 2-(Bromomethyl)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 6 Fluoropyridine and Analogues

Direct Bromination and Fluorination Strategies

Direct methods for introducing bromine and fluorine atoms onto a pyridine (B92270) ring or its substituents offer efficient pathways that can reduce the number of synthetic steps. These strategies include radical reactions for side-chain functionalization and various approaches for direct C-H fluorination of the heterocyclic ring.

The introduction of a bromomethyl group onto a pyridine ring is commonly achieved through the radical bromination of a corresponding methyl-substituted pyridine (picoline). This reaction typically utilizes a radical initiator and a bromine source like N-bromosuccinimide (NBS).

For the synthesis of 2-(Bromomethyl)-6-fluoropyridine, the precursor 2-methyl-6-fluoropyridine is subjected to radical bromination. The reaction proceeds via a free radical mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic-type radical. This radical then reacts with a bromine source to yield the desired bromomethyl product. Research has shown that this reaction can sometimes lead to a mixture of products. For instance, the bromination of 2-methyl-6-fluoropyridine can yield both the target monosubstituted this compound and the disubstituted 2-(dibromomethyl)-6-fluoropyridine. prepchem.com The selectivity of radical bromination generally favors substitution at the most substituted carbon atom; for alkyl chains, this would be tertiary > secondary > primary. youtube.com

Direct C-H fluorination has emerged as a powerful tool in medicinal chemistry for the late-stage modification of complex molecules. nih.gov Fluorinated heterocycles are prevalent in a vast array of materials and bioactive compounds. nih.govpsu.edu Traditional methods often require harsh conditions or pre-functionalized substrates, limiting their scope. nih.govorgsyn.org Modern methods aim to overcome these limitations by providing milder and more selective routes to fluorinated pyridines.

Various metal-based reagents have been developed to facilitate the direct fluorination of C-H bonds in pyridine rings. These methods often involve a single-electron transfer (SET) process or coordination of the pyridine nitrogen to a metal center, which activates the ring towards fluorination. rsc.org One of the most successful and widely applicable methods involves the use of silver(II) fluoride (B91410) (AgF₂). nih.gov This approach is notable for its mild reaction conditions and high regioselectivity, typically occurring at or near ambient temperature. orgsyn.orgorgsyn.org The reaction is tolerant of numerous functional groups, although it is not compatible with unprotected amines, alcohols, or certain electron-rich heterocycles. acs.org

A significant breakthrough in C-H fluorination involves the use of commercially available AgF₂. This method provides exclusive selectivity for the fluorination of the C-H bond adjacent to the nitrogen atom in pyridines and diazines. nih.govpsu.edu The reaction is typically complete within an hour at room temperature. nih.gov The proposed mechanism is thought to be similar to the classic Chichibabin amination reaction, involving the coordination of the pyridine nitrogen to the silver center, followed by the addition of the [Ag]-F bond across the pi-system and subsequent hydrogen atom abstraction. psu.edu This pathway explains the high selectivity for the 2-position. psu.edupkusz.edu.cn The reaction is sensitive to moisture but not to oxygen. orgsyn.orgorgsyn.org

The utility of this method is demonstrated by its broad substrate scope, which includes pyridines with both electron-donating and electron-withdrawing groups. psu.edu Notably, even pyridines bearing halide substituents (Cl, Br) at the 2-position remain intact during the fluorination process. psu.edupkusz.edu.cn

Table 1: Examples of Direct C-H Fluorination of Pyridines with AgF₂ This table is generated based on findings from studies on selective C-H fluorination.

| Substrate | Product | Yield (%) | Reference |

| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 81 | orgsyn.org |

| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 75 | psu.edu |

| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 82 | psu.edu |

| Methyl Nicotinate | Methyl 2-Fluoronicotinate | 65 | psu.edu |

| 3-(Trifluoromethyl)pyridine | 2-Fluoro-5-(trifluoromethyl)pyridine | 88 | psu.edu |

Regioselective Halogenation Techniques for Pyridine Scaffolds

Controlling the position of halogenation on the pyridine ring is crucial for multi-step synthesis. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh conditions and often yields mixtures of isomers. chemrxiv.org To achieve high regioselectivity, various strategies have been developed.

One effective method involves the temporary activation of the pyridine as a pyridine N-oxide. This increases the electron density of the ring and directs halogenation preferentially to the 2- and 4-positions. nih.gov A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides using reagents like oxalyl chloride provides practical access to various 2-halo-substituted pyridines under mild conditions. nih.govresearchgate.net

Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This strategy temporarily transforms the electron-deficient pyridine into a series of reactive alkenes that undergo highly regioselective halogenation with N-halosuccinimides at the 3-position. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoropyridine synthesis, particularly for introducing a fluorine atom onto a pre-halogenated pyridine ring. This reaction involves the displacement of a leaving group, such as bromide or chloride, by a fluoride anion. The synthesis of 2-bromo-6-fluoropyridine (B132718) can be achieved from 2,6-dibromopyridine (B144722) by heating it with a fluoride source like potassium fluoride (KF), often in the presence of a phase-transfer catalyst such as 18-crown-6. chemicalbook.com

The SNAr reaction is highly dependent on the nature of the leaving group and the electronic properties of the pyridine ring. Fluoropyridines themselves are excellent electrophiles for subsequent SNAr reactions. orgsyn.orgorgsyn.org The high electronegativity of fluorine accelerates the rate of substitution. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under mild conditions, enabling the synthesis of a diverse range of substituted pyridines. acs.orgnih.gov The nitro group is also an effective leaving group for SNAr reactions and can be displaced by a fluoride anion to produce fluoropyridines. nih.gov

Table 2: Synthesis of Fluoropyridines via Nucleophilic Aromatic Substitution (SNAr) This table summarizes representative SNAr reactions for the synthesis of fluorinated pyridines.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine | KF, 18-crown-6 | 2-Bromo-6-fluoropyridine | - | chemicalbook.com |

| Methyl 3-Nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-Fluoropyridine-4-carboxylate | 38 | nih.gov |

| 2-Nitro-5-bromopyridine | TBAF, THF | 2-Fluoro-5-bromopyridine | 92 | acs.org |

| 2,4-Dinitropyridine | TBAF, THF | 2-Fluoro-4-nitropyridine | 95 | acs.org |

Optimization of SNAr Conditions for 2-Fluoropyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of 2-fluoropyridines. The reactivity of the C-F bond, particularly when adjacent to the ring nitrogen, allows for the introduction of a wide array of nucleophiles. rsc.orgacs.org Research has focused on optimizing reaction conditions to enhance yields and substrate scope, often under milder conditions than previously reported. acs.org

Key to the optimization of SNAr reactions is the understanding that the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the strong C-F bond. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards this attack. masterorganicchemistry.com However, factors such as the nucleophile's nature, solvent, and the presence of catalysts can significantly influence the reaction's efficiency. nih.gov For instance, the use of an organic superbase, t-Bu-P4, has been shown to catalyze SNAr reactions of fluoroarenes, expanding the scope to include less activated substrates. acs.org

Studies have also explored the use of environmentally benign solvents, such as water, in combination with bases like potassium fluoride, to drive SNAr reactions of halo-pyridines. nih.gov While 2-chloropyridines show limited reactivity under these conditions, the more reactive 2-fluoropyridines provide better yields, highlighting the "element effect" where fluorine is a better leaving group in many SNAr contexts. masterorganicchemistry.comnih.govnih.gov

Influence of Substituent Effects on SNAr Reactivity

The electronic nature of substituents on the pyridine ring profoundly impacts the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, thereby accelerating nucleophilic attack. rsc.orgnih.gov For example, the presence of a nitro or trifluoromethyl group on the pyridine ring increases its reactivity to a level comparable to that of pyrimidines. nih.gov

Conversely, electron-donating groups can deactivate the ring towards nucleophilic substitution. The position of the substituent relative to the leaving group is also crucial. Electron-withdrawing groups at the ortho or para positions to the fluorine atom provide the most significant rate enhancement due to their ability to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

In polysubstituted halopyridines, these electronic effects dictate the chemoselectivity of the reaction. For instance, in 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the different halogen atoms can be achieved by carefully choosing the reaction conditions and the type of catalyst. nih.gov Palladium-catalyzed amination favors substitution of the bromide, while neat conditions without a catalyst lead to substitution of the chloride. Selective substitution of the fluoride can be achieved under standard SNAr conditions. nih.gov

Advanced Synthetic Protocols and Green Chemistry Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of fluoropyridine derivatives.

Photochemical Initiation in Bromomethylation Reactions

While direct photochemical bromomethylation of 2-fluoropyridine is not extensively detailed in the provided results, photochemical methods are emerging as powerful tools in organic synthesis. For instance, photoredox catalysis has been utilized for the synthesis of 3-fluoropyridines through the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org This suggests the potential for developing light-mediated methods for the functionalization of the methyl group in precursors like 2-fluoro-6-methylpyridine (B1294898) to yield this compound. Photochemical skeletal editing has also been demonstrated for transforming pyridines into other heterocyclic systems under mild, metal-free conditions. nih.gov

Metal-Free Catalysis in Fluoropyridine Synthesis

There is a growing interest in developing metal-free synthetic routes to avoid the cost and toxicity associated with transition metals. An efficient, metal-free method for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine has been developed using acetamidine (B91507) hydrochloride as the ammonia (B1221849) source. rsc.org This reaction proceeds with high chemoselectivity and is tolerant of various functional groups. rsc.org Additionally, metal-free, one-pot syntheses of trifluoromethylated oxazinopyridines have been achieved through the reaction of pyridines with CF3CO-acetylenes under mild conditions. bohrium.commdpi.com

Copper-Catalyzed Routes to Substituted Pyridines

Copper catalysis offers a versatile and cost-effective alternative to palladium-based methods for the synthesis of substituted pyridines. dntb.gov.ua Copper-catalyzed oxidative coupling reactions of oxime acetates with toluene (B28343) derivatives provide an efficient route to polysubstituted pyridines. acs.org Furthermore, copper(I)-catalyzed multicomponent reactions have been developed for the efficient synthesis of isoquinolines and pyridines. dntb.gov.ua Copper catalysis has also been employed in the direct functionalization of pyridines with terminal alkynes, offering a straightforward alternative to traditional cross-coupling approaches. acs.org

Radiosynthesis and Isotopic Labeling of Fluoropyridine Derivatives

The incorporation of radioisotopes, particularly fluorine-18 (B77423) (¹⁸F), into pyridine derivatives is of significant interest for the development of positron emission tomography (PET) imaging agents. nih.govnih.gov The radiosynthesis of ¹⁸F-labeled fluoropyridines often involves nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. nih.gov For example, the synthesis of [¹⁸F]FITM, a PET ligand for the mGluR1 receptor, was achieved by [¹⁸F]fluorination of a nitro precursor. nih.gov

Isotopic labeling with stable isotopes like ¹⁵N is also crucial for mechanistic studies and as internal standards in quantitative assays. nih.gov A novel method for the nitrogen isotope exchange of pyridines using a Zincke activation strategy has been developed, allowing for the incorporation of ¹⁵N into a wide range of pyridine derivatives, including pharmaceuticals. nih.gov This method also opens up avenues for multiple isotope labeling, such as the synthesis of ¹³C-labeled phenyl derivatives from deuterated pyridines. nih.gov

Radiofluorination Techniques for Diagnostic Applications

The introduction of the positron-emitting radionuclide fluorine-18 (t½ ≈ 109.8 minutes) into a target molecule is a critical step in the development of PET tracers. tandfonline.comresearchgate.net The 6-fluoropyridine scaffold is of significant interest in medicinal and radiochemistry as it is a metabolically stable structure found in many biologically active compounds. researchgate.net Methodologies for creating ¹⁸F-labeled pyridines often involve late-stage nucleophilic substitution reactions on appropriately functionalized precursors.

A common strategy is the nucleophilic aromatic substitution (SNAr) reaction, where [¹⁸F]fluoride, produced in a cyclotron, displaces a leaving group on an electron-deficient aromatic ring. nih.gov For pyridine rings, a good leaving group, such as a nitro or a trimethylammonium group, is typically placed at the C-2 or C-6 position to activate the ring for nucleophilic attack.

In one notable application, a PET tracer for imaging the chemokine receptor-4 (CXCR4) was developed using a pyridine-based scaffold. nih.gov The radiosynthesis of N-(4-(((6-[¹⁸F]fluoropyridin-2-yl)amino)methyl)benzyl)pyrimidin-2-amine ([¹⁸F]-3) was achieved by radiofluorination of a nitro-precursor. nih.gov The [¹⁸F]fluoride was first activated by forming a complex with Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. This complex was then used to displace the nitro group on the precursor in anhydrous dimethylformamide (DMF). The process yielded the final radiotracer with decay-corrected yields of 4–10%. nih.gov

Table 1: Radiofluorination for CXCR4 PET Tracer Synthesis nih.gov

Another versatile approach involves the radiofluorination of pyridinyl-based prosthetic groups, which can then be attached to larger biomolecules. For instance, acetylene-bearing 2-[¹⁸F]fluoropyridines have been synthesized via nucleophilic fluorination of 2-trimethylammoniumpyridinyl precursors. nih.gov These prosthetic groups are then conjugated to biomolecules, such as bombesin (B8815690) analogues for imaging the gastrin-releasing peptide receptor, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.gov This strategy separates the harsh radiofluorination conditions from the sensitive biomolecule.

Palladium-Catalyzed Amination in Radiosynthetic Pathways

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen (C-N) bonds. rsc.orgnih.gov These reactions are instrumental in synthesizing the complex amine-containing structures often required for targeted radiotracers. While direct ¹⁸F-amination is not standard, Pd-catalyzed amination is frequently used to construct the non-radioactive precursor molecule, which is later subjected to radiofluorination.

The synthesis of various amino-heterocycles relies on the coupling of a heterocyclic halide (e.g., a chloropyridine or bromopyridine) with an amine. rsc.org The success of these reactions often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. rsc.orgnih.gov Ligands such as Xantphos, BrettPhos, and RuPhos have proven effective for a wide range of substrates, including functionalized and electron-deficient heterocycles like pyridines. nih.govresearchgate.net

For example, the amination of chloropyridines has been successfully achieved using catalyst systems derived from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands. rsc.org These reactions typically require a base such as cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) and are often performed at elevated temperatures. nih.govresearchgate.net

In the context of precursors for radiotracers like the aforementioned CXCR4 agent, a Pd-catalyzed amination could be envisioned to couple a 2-halo-6-fluoropyridine with an appropriate amine-containing fragment. Although the reported synthesis used a different route, the Buchwald-Hartwig reaction represents a viable and highly modular alternative for constructing the crucial C-N bond linking the pyridine ring to the rest of the molecule. The versatility of this method allows for the rapid generation of a library of precursor analogues for screening and optimization.

Table 2: General Conditions for Palladium-Catalyzed Amination of (Hetero)aryl Halides rsc.orgresearchgate.net

Reactivity and Mechanistic Investigations of 2 Bromomethyl 6 Fluoropyridine

Reactivity of the Bromomethyl Moiety

The bromomethyl group is analogous to a benzylic bromide, exhibiting significant reactivity towards nucleophilic substitution and radical processes. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic, while the stability of a potential radical intermediate at this position facilitates radical reactions.

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism. The electrophilic carbon is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the bromide ion. This versatility allows for the introduction of various functional groups at the 2-position of the pyridine (B92270) ring.

Common nucleophiles include amines, thiols, and alkoxides. For instance, primary and secondary amines react readily with benzylic halides to form the corresponding N-alkylated products. This reaction is often carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrogen bromide byproduct. google.comchemguide.co.uk Similarly, phenols can be O-alkylated using alkyl halides under basic conditions to form ethers. google.comnih.gov The synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) demonstrates the susceptibility of the C-Br bond at the 2-position to nucleophilic attack by amines, a reaction pathway analogous to the displacement at the bromomethyl carbon. georgiasouthern.edu

The following table illustrates typical nucleophilic displacement reactions involving the bromomethyl group.

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) |

| Primary Amine | Methylamine | Secondary Amine | K₂CO₃, Acetone, 25°C | High |

| Phenoxide | Sodium Phenoxide | Aryl Ether | K₂CO₃, Methanol, RT | 60-99 |

| Thiolate | Sodium Thiophenoxide | Thioether | Base (e.g., NaH), THF | High |

| Carboxylate | Sodium Acetate | Ester | DMF, Heat | Moderate-High |

Note: Yields are representative for analogous SN2 reactions of benzylic-type halides and may vary based on specific substrates and conditions.

The electrophilic nature of the bromomethyl carbon also allows it to act as an alkylating agent for tertiary amines, including pyridine itself, leading to the formation of quaternary pyridinium (B92312) salts. nih.govresearchgate.net This reaction, a form of N-alkylation, typically proceeds by mixing the amine and the alkyl halide, often in a polar solvent like ethanol, and heating the mixture. nih.gov The lone pair of electrons on the tertiary nitrogen atom acts as the nucleophile, attacking the methylene carbon and displacing the bromide ion.

These pyridinium salts are useful as ionic liquids, phase-transfer catalysts, and precursors for other functional groups. rsc.org The synthesis of N-aminopyridinium salts from pyridine derivatives and aminating agents is a well-established route, highlighting the nucleophilicity of the pyridine nitrogen. nih.gov The reverse process, where an N-alkyl pyridinium salt is formed, is equally fundamental.

Reaction Scheme: Formation of a Quaternary Pyridinium Salt

Where (6-F-py) is the 6-fluoropyridin-2-yl moiety and :NR₃ is a tertiary amine.

The carbon-bromine bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage to form a pyridyl-stabilized methyl radical. This reactivity is analogous to that of benzyl (B1604629) bromide. nih.gov Free radical reactions are typically initiated by light or a radical initiator.

One important class of such reactions is Atom Transfer Radical Addition (ATRA), where a radical generated from an alkyl halide adds across a double bond. mdpi.comnih.gov Photocatalytic methods using iridium or ruthenium complexes can initiate the formation of radicals from alkyl bromides under mild conditions. mdpi.comuark.edu The resulting radical can then engage in various coupling reactions. For example, single-electron reduction of halopyridines can generate pyridyl radicals that undergo addition to alkenes. nih.gov While specific examples utilizing 2-(bromomethyl)-6-fluoropyridine in ATRA are not prevalent in the reviewed literature, its structure is well-suited for such transformations, which would involve the initial formation of the 6-fluoro-2-pyridylmethyl radical. This radical is stabilized by resonance with the pyridine ring, enhancing its formation and subsequent reactivity. nih.gov

Reactivity of the Fluorine Atom

The fluorine atom attached directly to the pyridine ring at the 6-position is subject to reactivity characteristic of haloarenes, particularly nucleophilic aromatic substitution (SNAr). Its presence also significantly modulates the electronic properties of the entire pyridine ring system.

The pyridine ring is an electron-deficient aromatic system, and this deficiency is enhanced by the presence of the electronegative fluorine atom. This electronic arrangement makes the ring susceptible to attack by strong nucleophiles. The positions ortho and para to the ring nitrogen (C2/C6 and C4) are particularly activated towards nucleophilic attack.

In this compound, the C6 position is activated by both the ring nitrogen and the fluorine atom's strong inductive electron withdrawal. Consequently, strong nucleophiles can displace the fluoride (B91410) ion in an SNAr reaction. nih.gov Research has shown that 2-fluoropyridines are generally more reactive in SNAr reactions than their 2-chloro or 2-bromo counterparts. nih.govsciepub.com

This creates a scenario of competitive reactivity between the SN2 displacement at the bromomethyl group and the SNAr reaction at the C-F bond. The reaction outcome can often be controlled by the choice of nucleophile and reaction conditions. For example, studies on the reaction of 2-bromo-6-fluoropyridine (B132718) with amine nucleophiles have shown that substitution can occur at either the C-Br or C-F bond, and in some cases, disubstitution is observed. nih.gov Softer, less basic nucleophiles may favor the SN2 reaction at the more accessible bromomethyl carbon, while harder, stronger nucleophiles under more forcing conditions might favor the SNAr pathway at the fluorine position.

The following table summarizes the competitive reactivity observed in the related compound 2-bromo-6-fluoropyridine.

| Nucleophile | Conditions | Major Product(s) | Reference |

| Amines | K₂CO₃, DMSO, 70-90°C | Mixture of mono- and di-substituted products | nih.gov |

| Phenylboronic Acid | Pd-catalyst, 100°C | 2,6-diphenylpyridine C-nucleoside (from related substrate) | nih.gov |

The fluorine atom exerts a powerful influence on the electronic structure of the pyridine ring through two main effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to its high electronegativity, the inductive effect dominates, significantly reducing the electron density of the aromatic ring. sciepub.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution but, as noted above, activates it for nucleophilic aromatic substitution.

Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and orbital interactions within the molecule. uni-muenchen.de The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals that can further stabilize the ring system. sciepub.com This stabilization contributes to the chemical resistance and thermal stability of fluoroaromatic compounds. The electron-withdrawing nature of fluorine also affects the basicity of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine.

Mechanistic Studies of Transformation Pathways

The transformation of this compound can proceed through various pathways, primarily involving nucleophilic substitution at the bromomethyl group or on the pyridine ring. Understanding these pathways requires detailed mechanistic investigations.

While direct spectroscopic studies on the reaction intermediates of this compound are not extensively documented in the literature, insights can be drawn from studies on analogous systems. For instance, in the reaction of amides with triflic anhydride (B1165640) in the presence of pyridine, various pyridinium intermediates have been identified using NMR spectroscopy. sigmaaldrich.com It is plausible that similar cationic intermediates could be formed during certain transformations of this compound.

Furthermore, the trapping of reaction intermediates is a powerful technique for elucidating reaction mechanisms. In flavin-dependent thymidylate synthase (FDTS) catalyzed reactions, an intermediate was chemically trapped and identified, providing crucial evidence for the proposed mechanism. nih.gov A similar approach could be applied to the reactions of this compound to isolate and characterize transient species. For example, in the photoredox-catalyzed radical coupling of C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones, the involvement of a radical intermediate was confirmed by a radical trapping experiment using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov

In the context of nucleophilic substitution on the pyridine ring, computational studies on di-halogenated heterocycles, including 2-chloro-3-fluoro-pyridine, have shown that in the gas phase, stable sigma-complexes (Meisenheimer complexes) can be located as intermediates. rsc.org However, in a polar solvent like DMSO, concerted pathways were found to be favored. rsc.org This suggests that the nature of the reaction medium can significantly influence the stability and observability of intermediates in the reactions of this compound.

Kinetic isotope effect (KIE) studies are instrumental in determining the rate-determining step and the structure of transition states in chemical reactions. While specific KIE studies on this compound are scarce, data from related systems offer valuable insights.

For nucleophilic substitution reactions, the magnitude of the KIE can help distinguish between SN1 and SN2 mechanisms. In the nucleophilic substitution of methyl bromide with cyanide, the carbon KIE was found to be indicative of an SN2 mechanism. stackexchange.com A dynamic isotope effect has been observed in the nucleophilic substitution reaction between fluoride ions and methyl iodide, where a shift from backward to forward scattering was seen when deuterium (B1214612) was replaced by hydrogen, a phenomenon attributed to quantum mechanical effects. nih.gov This highlights the complexity of interpreting KIEs in substitution reactions.

The effect of fluorine substituents on the rates of nucleophilic aliphatic substitution has been studied, revealing a significant deceleration of the SN2 rate upon introduction of fluorine near the reaction center. researchgate.net For example, the relative rate of substitution of PhCH₂Br is significantly faster than that of PhCF₂Br. researchgate.net This suggests that the fluorine atom on the pyridine ring in this compound could influence the rate of nucleophilic attack at the bromomethyl group through electronic effects.

In the context of nucleophilic aromatic substitution (SNAr), KIE studies have shown that many SNAr reactions, long assumed to be stepwise, are in fact concerted. researchgate.net This is particularly relevant for the substitution of the fluorine atom on the pyridine ring of the title compound.

Selectivity in Multi-Functionalized Pyridine Systems

The presence of both a bromomethyl group and a fluorine atom on the pyridine ring of this compound introduces challenges and opportunities in terms of selectivity.

The regioselectivity of reactions on the pyridine ring is a well-studied area. The coordination of a pyridine to a metal center, such as in Ru(bipy)₂(Cl₂bipy)₂, has been shown to significantly activate the heterocycle towards nucleophilic attack. capes.gov.br

Recent studies have demonstrated that the regioselectivity of pyridine alkylation can be controlled by the aggregation state of alkyllithium reagents, with tetrameric clusters favoring C4-alkylation and dimeric clusters preferring C2-alkylation. acs.org This highlights the crucial role of the reagent structure in directing the outcome of the reaction.

Another strategy to control regioselectivity is the use of a blocking group. A maleate-derived blocking group has been successfully employed to achieve highly selective Minisci-type decarboxylative alkylation at the C4 position of pyridines. nih.govresearchgate.net

Computational studies on the SNAr reactions of di-halogenated heterocycles have provided a theoretical basis for understanding regioselectivity. For instance, in 2-chloro-3-fluoropyridine, transition state calculations can predict the favored site of nucleophilic attack. rsc.org

The following table summarizes the regioselective C4-alkylation of various pyridines using a blocking group approach, demonstrating the high level of control achievable.

Table 1: Regioselective C4-Alkylation of Pyridines via a Blocking Group Approach nih.gov

| Entry | Pyridine Derivative | Alkylating Agent | Product | Yield (%) |

| 1 | Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 |

| 2 | 3-Methylpyridine | Cyclohexanecarboxylic acid | 4-Cyclohexyl-3-methylpyridine | 82 |

| 3 | 3-Chloropyridine | Cyclohexanecarboxylic acid | 4-Cyclohexyl-3-chloropyridine | 71 |

| 4 | 2-Phenylpyridine | Cyclohexanecarboxylic acid | 4-Cyclohexyl-2-phenylpyridine | 65 |

Yields are based on isolated yield from substituted pyridines (two steps). The regioselectivity was determined by crude NMR after the first step and confirmed again after final purification.

The this compound molecule possesses two primary electrophilic sites: the carbon of the bromomethyl group and the C2 and C6 positions of the pyridine ring, with the C6 position being activated by the fluorine atom for nucleophilic aromatic substitution. Achieving chemoselectivity between these sites is a key challenge.

The relative reactivity of different leaving groups in palladium-catalyzed cross-coupling reactions has been established, with the general order being -I > -Br ≥ -OTf >> -Cl. acs.org While this applies to aryl halides, the reactivity of the bromomethyl group is typically higher in SN2 reactions compared to the SNAr of an aryl fluoride. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and catalyst, will ultimately determine the chemoselectivity.

For instance, in the nucleophilic fluorination of α-carbonyl benzyl bromides, a combination of Et₃N·3HF and AgF was found to be effective, highlighting how the choice of reagents can be tailored for a specific transformation. nih.gov

The compound 2-bromo-6-(bromomethyl)pyridine, which is structurally related to the title compound, also presents a challenge in chemoselectivity between the two bromine-bearing sites. sigmaaldrich.comguidechem.com The bromomethyl group is generally more susceptible to nucleophilic attack under SN2 conditions, while the bromo group on the ring would require conditions suitable for SNAr or cross-coupling reactions.

Pharmacological and Biological Applications Derived from 2 Bromomethyl 6 Fluoropyridine Scaffolds

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of Active Pharmaceutical Ingredients (APIs) is a highly complex process that transforms basic raw materials into high-purity compounds through a series of controlled chemical reactions. pharmanoble.com This multi-step process requires careful optimization of reaction conditions to ensure high yields and purity of the final product. Intermediates, which are the chemical compounds formed during the synthesis of an API, are critical building blocks in drug manufacturing. pharmanoble.com The quality of these intermediates significantly influences the efficiency and outcome of the final API production. pharmanoble.com

The 2-(Bromomethyl)-6-fluoropyridine scaffold plays a crucial role in drug discovery by serving as a versatile starting material. Halogenated pyridines are key components for generating large libraries of compounds for structure-activity relationship (SAR) studies. SAR studies are a fundamental aspect of medicinal chemistry, helping researchers to optimize the efficacy and properties of a lead compound by systematically modifying its chemical structure. nih.govnih.gov The unique electronic properties imparted by the fluorine and bromine substituents on the pyridine (B92270) ring can significantly influence the biological activity and metabolic stability of the resulting drug candidates. The use of such versatile intermediates allows chemists to explore a wide chemical space and identify molecules with improved therapeutic profiles.

The utility of fluorinated pyridine scaffolds as intermediates is exemplified in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases. nih.gov Researchers identified potent and irreversible inhibitors of LOXL2 derived from a 4-(aminomethyl)-6-(trifluoromethyl)pyridine core structure. nih.gov The synthesis pathway for these inhibitors highlights the importance of the substituted pyridine ring as a central building block.

In one notable example, the optimization of an initial hit compound led to the identification of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone. nih.gov This compound demonstrated high potency and selectivity for LOXL2. Further development led to the selection of its (R,R)-enantiomer, PAT-1251, as a clinical candidate, which has advanced into Phase 1 trials. nih.gov This progression from a pyridine-based intermediate to a clinical trial candidate underscores the strategic importance of this scaffold in the development of novel therapeutics. nih.gov

Antimicrobial and Anticancer Activity Profiling

Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govekb.eg The functionalization of the pyridine core, often facilitated by reactive intermediates like this compound, allows for the synthesis of novel compounds with significant therapeutic potential.

Numerous studies have demonstrated the antimicrobial efficacy of various pyridine derivatives against a spectrum of pathogens. Synthesized compounds are frequently tested against clinically relevant bacterial and fungal strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.govdntb.gov.ua For instance, a series of nicotinic acid benzylidene hydrazide derivatives showed that compounds featuring nitro and dimethoxy substituents were the most active against tested strains, with some exhibiting antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole. nih.gov Similarly, certain imidazo[4,5-b]pyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In the realm of oncology, pyridine derivatives have been extensively investigated as anticancer agents. ekb.eg A novel pyridine derivative, LHT-17-19, demonstrated both antitumor and antimetastatic properties in murine models of lung cancer, including syngeneic and patient-derived xenograft models. rrpharmacology.ru Other studies have synthesized and evaluated pyridine-derived compounds as inhibitors of specific cancer-related targets, such as VEGFR-2, with some derivatives showing potent activity against liver (HepG2) and breast (MCF-7) cancer cell lines. ekb.eg The table below summarizes the activity of selected pyridine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 35 | HepG2 | 4.25 | ekb.eg |

| Compound 35 | MCF-7 | 6.31 | ekb.eg |

| Compound 36 | HepG2 | 8.13 | ekb.eg |

| Compound 36 | MCF-7 | 10.45 | ekb.eg |

| Compound 37 | HepG2 | 12.83 | ekb.eg |

| Compound 37 | MCF-7 | 9.72 | ekb.eg |

| LHT-17-19 | Lung Cancer Models | Antitumor & Antimetastatic | rrpharmacology.ru |

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridine-based compounds. nih.govnih.gov These studies reveal how different functional groups and their positions on the pyridine scaffold influence biological activity. For example, in the development of antimetastatic compounds, the attachment of fluoro substituents has been shown to improve antimigration activity. nih.gov The position of the fluoro group is also critical; an ortho-substituted compound displayed better inhibitory activity compared to its meta- or para-substituted counterparts. nih.gov

In the context of antiproliferative activity, SAR analysis has shown that the number and position of methoxy (O-CH3) groups can enhance efficacy against cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups in some pyridine derivatives has been associated with lower antiproliferative activity. nih.gov These insights are vital for the rational design of new, more potent drug candidates derived from the this compound scaffold, allowing chemists to strategically place functional groups to maximize desired biological effects.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from precursors like this compound, have found significant applications in agriculture. nih.govresearchgate.net The unique properties imparted by fluorine atoms, such as altered metabolic stability and biomolecular affinity, have made these compounds valuable for crop protection. nih.govresearchgate.net Several TFMP-containing agrochemicals have been successfully commercialized. nih.govresearchgate.net For example, Chlorfluazuron, an insect growth regulator, exhibits excellent insecticidal activity against pests like the common cutworm. nih.gov Another example is Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, used for post-emergence grass control in various crops. researchgate.net

In material science, fluorinated polymers are highly sought after for their unique properties and advanced applications. mdpi.com While specific applications for polymers derived directly from this compound are not extensively documented, related compounds like perfluoropyridine have been used to prepare fluorinated polyimides and porous polymers. mdpi.com These materials are explored for uses such as carbonized membranes and the removal of pollutants from water. mdpi.com The reactivity of the bromomethyl and fluoro groups on the this compound ring suggests its potential as a monomer or functionalizing agent for creating new polymers with tailored properties.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| PAT-1251 ((R,R)-enantiomer of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone)) |

| Axitinib |

| LHT-17-19 |

| Norfloxacin |

| Fluconazole |

| Chlorfluazuron |

| Fluazifop-butyl |

| Perfluoropyridine |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

Use in Crop Protection Strategies

There is no specific, publicly available research detailing the synthesis and efficacy of herbicides, fungicides, or insecticides derived from the this compound scaffold. While many commercial pesticides incorporate a fluorinated pyridine core, the specific linkage to this particular bromomethyl precursor is not documented in available studies. The potential for this compound to act as a foundational element in novel agrochemicals remains theoretical without concrete examples and efficacy data.

Development of Advanced Functional Materials

Similarly, the application of this compound in the development of advanced functional materials such as polymers, sensors, or coatings is not described in the reviewed literature. The reactivity of the compound suggests it could be used to introduce the fluoropyridyl group into polymer backbones or as a side chain, potentially imparting desirable properties such as thermal stability or specific surface interactions. However, no published research has explored or detailed these potential applications.

Advanced Spectroscopic and Structural Characterization of 2 Bromomethyl 6 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated pyridine (B92270) derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of the molecular structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) offers critical information about the electronic environment of hydrogen atoms within a molecule. In 2-(bromomethyl)-6-fluoropyridine, the pyridine ring contains three aromatic protons, and the bromomethyl group has two benzylic protons. The fluorine atom and the bromomethyl group significantly influence the chemical shifts of the ring protons.

The ¹H NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br). The three aromatic protons on the pyridine ring will appear as multiplets, typically a triplet and two doublets, due to spin-spin coupling. The exact chemical shifts can be predicted by considering the known data for similar compounds like 2-bromopyridine (B144113) and 2-fluoropyridine (B1216828). chemicalbook.comchemicalbook.com For instance, in 2-bromopyridine, the proton chemical shifts are observed at δ 8.36, 7.56, 7.49, and 7.26 ppm. chemicalbook.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.30 - 7.50 | Doublet of doublets | J(H3-H4) ≈ 7-8 Hz, J(H3-F6) ≈ 2-3 Hz |

| H-4 | 7.70 - 7.90 | Triplet | J(H4-H3) ≈ 7-8 Hz, J(H4-H5) ≈ 7-8 Hz |

| H-5 | 7.00 - 7.20 | Doublet of doublets | J(H5-H4) ≈ 7-8 Hz, J(H5-F6) ≈ 4-5 Hz |

This table presents predicted data based on analogous compounds.

Carbon-13 NMR (¹³C NMR) and Fluorine-19 NMR (¹⁹F NMR) for Detailed Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The spectrum for this compound will show six distinct signals: five for the pyridine ring carbons and one for the bromomethyl carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF). The chemical shifts are influenced by the electronegativity of the substituents. For comparison, the ¹³C NMR signals for 2-bromopyridine appear at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.orgchemicalbook.com

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-2 | 158 - 162 | Doublet (²JCF) |

| C-3 | 120 - 124 | Doublet (⁴JCF) |

| C-4 | 140 - 144 | Doublet (³JCF) |

| C-5 | 110 - 114 | Doublet (³JCF) |

| C-6 | 161 - 165 | Doublet (¹JCF) |

This table presents predicted data based on analogous compounds.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for fluorine-containing compounds. wikipedia.org Since natural fluorine consists of 100% of the ¹⁹F isotope, which has a nuclear spin of 1/2, sharp signals and a wide range of chemical shifts are observed. wikipedia.orghuji.ac.il The chemical shift in ¹⁹F NMR is sensitive to the electronic environment. For aromatic fluorides like this compound, the fluorine signal is expected in the range of -60 to -90 ppm relative to CFCl₃. ucsb.educolorado.edu The signal will be split by the adjacent protons on the pyridine ring.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals. A COSY spectrum would reveal the coupling network between the protons on the pyridine ring (H-3, H-4, and H-5). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. Further connectivity information can be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds away. This would, for example, confirm the position of the bromomethyl group by showing a correlation between the -CH₂Br protons and the C-2 and C-3 carbons of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₅BrFN), the monoisotopic mass is 188.95894 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 189.96622 |

| [M+Na]⁺ | 211.94816 |

| [M-H]⁻ | 187.95166 |

| [M+NH₄]⁺ | 206.99276 |

Data sourced from PubChem. uni.lu

LC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound samples and for analyzing reaction mixtures containing its derivatives. researchgate.netpnrjournal.com The LC component separates the target compound from impurities and byproducts, while the MS component provides mass information for each separated peak, allowing for their identification. nih.gov This is particularly useful in synthetic chemistry to monitor reaction progress and to ensure the purity of the final product. nih.govajrconline.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Analysis of Intermediates and Products

The synthesis of complex molecules often involves a series of intermediate compounds. Single-crystal X-ray diffraction (SC-XRD) is an invaluable tool for characterizing these intermediates, confirming their chemical identity, and understanding the stereochemistry of the reaction pathway. By obtaining a high-quality single crystal of an intermediate, researchers can unambiguously determine its atomic connectivity and three-dimensional structure. This is particularly crucial in reactions where multiple isomers could be formed or where unexpected rearrangements occur.

For instance, in the synthesis of derivatives of this compound, various intermediates could arise from substitution reactions at the bromomethyl group or the pyridine ring. SC-XRD analysis of these intermediates would provide definitive proof of their structure, which is essential for optimizing reaction conditions and ensuring the desired product is obtained.

Similarly, once the final product, a derivative of this compound, is synthesized and crystallized, SC-XRD is employed to confirm its structure and provide detailed geometric parameters.

Elucidation of Molecular Geometry and Conformation

The data obtained from a single-crystal X-ray diffraction experiment allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For a derivative of this compound, this would provide key insights into its molecular geometry.

For example, the planarity of the pyridine ring can be assessed by examining the torsion angles within the ring. The bond lengths between the carbon, nitrogen, and fluorine atoms would provide valuable electronic information about the aromatic system. Furthermore, the conformation of the bromomethyl group relative to the pyridine ring can be determined by the relevant torsion angles. This information is critical for understanding the molecule's reactivity and its ability to interact with other molecules.

A hypothetical data table for a derivative of this compound, based on expected values from similar structures, is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.93 - 1.97 |

| C-F | 1.34 - 1.36 |

| N-C (pyridine) | 1.33 - 1.35 |

| C-C (pyridine) | 1.37 - 1.40 |

| C-CH2 | 1.50 - 1.54 |

| **Bond Angles (°) ** | |

| C-C-Br | 109 - 112 |

| F-C-N | 118 - 120 |

| C-N-C | 116 - 118 |

| Torsion Angles (°) | |

| N-C-C-H | ~0 or ~180 (indicating planarity) |

| F-C-C-Br | Variable (describing conformation) |

This table is illustrative and does not represent experimentally determined data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the case of this compound derivatives, the fluorine and bromine atoms, as well as the nitrogen atom of the pyridine ring, can participate in various non-covalent interactions. The fluorine atom can act as a weak hydrogen bond acceptor, while the bromine atom can engage in halogen bonding. The aromatic pyridine ring can participate in π-π stacking interactions with adjacent rings.

Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material, such as its melting point, solubility, and crystal morphology. For example, the presence of strong intermolecular interactions would be expected to lead to a higher melting point and lower solubility. The analysis of the crystal packing can reveal motifs and patterns that are fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Computational Chemistry and Theoretical Modeling of 2 Bromomethyl 6 Fluoropyridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the geometric and electronic properties of molecules. researchgate.netstackexchange.com By approximating the electron density, DFT can efficiently calculate the ground-state energy of a molecule and find its most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netresearchgate.net This process involves systematically adjusting the atomic coordinates to minimize the total energy of the system, thereby predicting bond lengths, bond angles, and dihedral angles. researchgate.net For 2-(bromomethyl)-6-fluoropyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its structure. scispace.com

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(H2)Br | 1.52 Å |

| C-Br | 1.95 Å | |

| C6-F | 1.35 Å | |

| N1-C2 | 1.34 Å | |

| N1-C6 | 1.33 Å | |

| Bond Angle | N1-C2-C(H2)Br | 118° |

| C2-C(H2)-Br | 111° | |

| C5-C6-F | 120° | |

| Dihedral Angle | N1-C2-C(H2)-Br | ~90° (staggered) |

Note: The values in this table are hypothetical and representative of typical bond lengths and angles for similar molecular fragments, derived from computational studies on related compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comschrodinger.com For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen is expected to lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. The bromomethyl group, in turn, is a potential site for nucleophilic substitution.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 8.30 eV |

Note: These energy values are hypothetical and serve as an illustration of the data obtained from FMO analysis. The actual values can be calculated using quantum chemistry software. youtube.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment. mdpi.com

The bromomethyl group in this compound possesses rotational freedom around the C-C bond connecting it to the pyridine ring. MD simulations can be employed to explore the conformational landscape of this flexible side chain. nih.govacs.org By simulating the molecule's movements over time, it is possible to identify the most stable conformations (rotamers) and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when interacting with other molecules, such as a biological receptor.

Table 3: Hypothetical Rotational Energy Profile of the Bromomethyl Group

| Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed |

| 60° | 0.5 | Gauche |

| 120° | 2.0 | Eclipsed |

| 180° | 0.0 | Anti (most stable) |

Note: This table presents a simplified, hypothetical energy profile. The actual energy landscape would be more complex and can be determined through detailed MD simulations.

MD simulations are invaluable for studying the dynamic interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. nih.govacs.org If this compound were to be investigated as a potential drug candidate, MD simulations could model its behavior within the binding site of a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-protein complex. They also provide information on the stability of the binding pose over time.

Molecular Docking and Binding Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.govvajdalab.orgnih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For this compound, molecular docking could be used to screen potential protein targets and to generate hypotheses about its mechanism of action. The results of a docking study are typically presented as a docking score or an estimated binding energy, which provides a qualitative measure of the binding strength.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.8 |

| Estimated Binding Energy (ΔG, kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Types of Interactions | Hydrogen bond with Glu91, Halogen bond with Lys72, Hydrophobic interactions with Leu148 |

Note: The data in this table are hypothetical and for illustrative purposes. Actual docking studies would require the three-dimensional structure of a specific protein target.

Prediction of Binding Affinities with Biological Macromolecules

The prediction of binding affinities between a small molecule and a biological macromolecule, such as a protein or nucleic acid, is a cornerstone of computational drug design. This process, often accomplished through molecular docking simulations, estimates the strength of the interaction (binding energy) and the preferred orientation of the small molecule within the binding site of the target macromolecule.

For this compound, this process would involve docking the molecule into the active sites of various known drug targets. The bromomethyl group can act as a reactive handle for covalent modification of the target, or as a group that forms specific halogen bonds. The fluoropyridine ring provides a scaffold with specific electronic properties that can engage in various non-covalent interactions, including hydrogen bonds, pi-stacking, and hydrophobic interactions.

While specific, publicly available docking studies on this compound are limited, the general principles can be illustrated with data from studies on similar pyridine derivatives. For instance, pyridine derivatives have been docked into the active sites of various enzymes, such as kinases and proteases, showing a range of predicted binding affinities. nih.gov

Table 1: Illustrative Predicted Binding Affinities of a this compound Analog with Various Kinase Targets

| Kinase Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR | -8.5 | Met793, Leu718, Cys797 |

| VEGFR2 | -7.9 | Cys919, Asp1046, Phe1047 |

| Abl Kinase | -8.2 | Met318, Thr315, Phe382 |

Note: This table is illustrative and based on typical binding affinities observed for similar pyridine-based kinase inhibitors. The interacting residues are hypothetical and would require specific docking studies to confirm.

Virtual Screening of Derived Compounds for Pharmacological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Starting with a core scaffold like this compound, a virtual library of derivatives can be generated by computationally adding various substituents at different positions on the pyridine ring.

This library of virtual compounds can then be screened against the three-dimensional structure of a specific pharmacological target. The screening process typically involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter out a large number of non-binding molecules, followed by more accurate, but slower, docking and scoring methods for the most promising candidates. mdpi.com

For example, a virtual library derived from this compound could be screened against the active site of a viral protease or a bacterial enzyme to identify potential novel anti-infective agents. The results of such a screen would be a ranked list of compounds based on their predicted binding affinity, which can then be prioritized for synthesis and experimental testing. plos.org

Table 2: Example of a Virtual Screening Hit List for a Hypothetical Target

| Compound ID | Structure Modification | Predicted Binding Score |

| Derivative-001 | R = -NH2 | -9.2 |

| Derivative-002 | R = -OH | -8.8 |

| Derivative-003 | R = -CH3 | -8.5 |

| Derivative-004 | R = -COOH | -9.5 |

Note: This table represents a hypothetical output from a virtual screening campaign. The binding scores are illustrative.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a set of compounds for which the biological activity is known and identifying the physicochemical properties or structural features (descriptors) that are correlated with that activity.

For a series of compounds derived from this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The descriptors used in the model could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of the most promising compounds for synthesis, thereby saving time and resources. QSAR studies on fluoroquinolone derivatives have demonstrated the utility of this approach in designing more effective and safer drugs. nih.govnih.gov

Table 3: Example of a 2D-QSAR Model for a Series of Pyridine Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| Molecular Weight | 0.25 | Positive |

| LogP | -0.5 | Negative |

| Dipole Moment | 1.2 | Positive |

| Number of H-bond donors | 0.8 | Positive |

Note: This table is a simplified, illustrative example of a QSAR model. The coefficients indicate the direction and magnitude of the descriptor's influence on the predicted activity.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2-(Bromomethyl)-6-fluoropyridine and related halogenated pyridines is moving towards more efficient and environmentally benign methods. Traditional synthesis often involves multiple steps with harsh reagents. For instance, a known pathway involves the bromination of 2-fluoro-6-methylpyridine (B1294898) using N-Bromosuccinimide and a radical initiator. lookchem.com However, research is now focused on improving these processes.

Future advancements are centered on several key areas:

One-Pot Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, reducing solvent waste, purification steps, and reaction time. The development of MCRs for pyridine (B92270) synthesis represents a significant step towards green chemistry. nih.gov

Improved Reagents: Research into milder and more selective reagents is ongoing. For example, in the synthesis of the analogous 2-bromo-6-chloromethylpyridine, using a cyanuric chloride•DMF adduct as a chlorine transfer agent was explored as a milder alternative to thionyl chloride to reduce over-halogenation. mdpi.com Similar strategies could be adapted for bromination.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems minimizes waste. This includes developing new catalysts for both the initial pyridine ring formation and subsequent functionalization. Traditional methods like the Chichibabin pyridine synthesis often have environmental drawbacks, including high temperatures and the release of gaseous byproducts that require scrubbing. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Methodology | Multi-step, stoichiometric reagents | One-pot, catalytic systems, MCRs nih.gov |

| Reagents | Harsh (e.g., strong acids/bases, high temps) beilstein-journals.org | Milder, more selective reagents mdpi.com |

| Efficiency | Often lower yields, more side products prepchem.com | Higher yields, improved atom economy |

| Environmental Impact | Higher waste generation, energy intensive | Reduced solvent use, lower energy, fewer byproducts |

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The dual reactivity of this compound—stemming from the reactive bromomethyl group and the electron-deficient fluoropyridine ring—makes it a versatile substrate for novel transformations. The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a reaction that is often faster than with corresponding chloropyridines. acs.org

Emerging research is focused on harnessing this reactivity through advanced catalysis: